(3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
(3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C15H21ClN2OS and its molecular weight is 312.86. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Investigation and Molecular Orbital Calculation
A study by Arasu et al. (2019) focused on a novel piperidine derivative compound, closely related to the queried chemical structure. Through Density Functional Theory (DFT), they computed geometrical parameters, FT-IR, Raman, 13C, and 1H NMR to confirm the molecule's structure. They also explored molecular orbital calculations, including HOMO-LUMO energy gap, Mulliken population analysis, and MEP, to understand the chemical reactivity, static charge distribution, and reactive sites. This research contributes to understanding the chemical properties and potential applications of similar compounds (Arasu et al., 2019).
Antimicrobial and Anticancer Agents
Hafez et al. (2016) synthesized a series of compounds, including those structurally similar to the queried molecule, for in vitro evaluation of antimicrobial and anticancer activities. Some synthesized compounds showed higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity. This study highlights the potential of such compounds in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking Study
Katariya, Vennapu, and Shah (2021) conducted a molecular docking study on novel biologically potent heterocyclic compounds, examining their anticancer and antimicrobial activities. Their findings indicate that some compounds exhibited significant potency, providing insights into the potential use of these compounds to overcome resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Application in Sensing Technologies
Research by Guo et al. (2014) on polythiophene-based conjugated polymers for sensing Hg2+ and Cu2+ in aqueous solutions highlights another application area. These polymers demonstrated high selectivity and sensitivity, showing the versatility of related compounds in developing environmental monitoring technologies (Guo et al., 2014).
Mechanism of Action
Indole derivatives
The compound appears to contain an indole moiety. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are also found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Properties
IUPAC Name |
(3-chlorophenyl)-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2OS/c1-17(2)10-14-11-20-8-4-7-18(14)15(19)12-5-3-6-13(16)9-12/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIUTYPTBAOLQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.